2-(Pyridin-3-ylamino)propanoic acid

Vue d'ensemble

Description

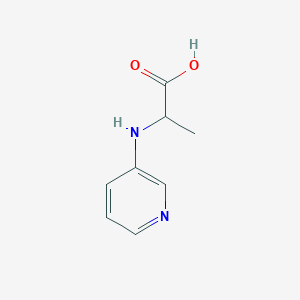

2-(Pyridin-3-ylamino)propanoic acid is an organic compound that features a pyridine ring attached to an amino group and a propanoic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the pyridine and amino groups in its structure allows for diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-ylamino)propanoic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate. The process is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Pyridin-3-ylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Pyridin-3-ylamino)propanoic acid has been utilized in the design and synthesis of novel compounds with significant biological activities:

- Anti-fibrotic Activity : A series of derivatives based on this compound have shown better anti-fibrotic activities than established drugs like Pirfenidone when tested against immortalized rat hepatic stellate cells (HSC-T6) . This indicates its potential for treating liver fibrosis.

- Cancer Treatment : Compounds derived from this compound have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These inhibitors can potentially be used for treating various cancers, including breast, prostate, and lung cancer . The selective inhibition of CDK2 and CDK4 suggests a targeted approach to cancer therapy that minimizes side effects associated with broader-spectrum chemotherapeutics.

Inorganic Chemistry

The compound is also noted for its role in synthesizing coordination polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn). These coordination complexes can have applications in catalysis and materials science due to their unique structural properties .

Neuropharmacology

Research indicates that this compound may act as a neurotransmitter modulator. In vitro studies suggest that it influences neurotransmitter release and receptor activity, which could have implications for treating neurological disorders . The compound's structural similarity to other biologically active molecules enhances its potential therapeutic applications in neuropharmacology.

Case Study 1: Anti-Fibrotic Activity

A study evaluated the biological activities of a series of pyridine derivatives against HSC-T6 cells. Fourteen compounds demonstrated superior anti-fibrotic effects compared to Pirfenidone, indicating that modifications to the pyridine structure could enhance therapeutic efficacy .

Case Study 2: CDK Inhibition in Cancer

Research involving the synthesis of 2-(pyridin-3-ylamino)-pyrido[2,3-d]pyrimidinones revealed their effectiveness as selective CDK inhibitors. These compounds were shown to inhibit cell proliferation in various cancer cell lines, presenting a promising avenue for cancer treatment .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(Pyridin-3-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 3-(Pyridin-2-ylamino)propanoic acid

- 2-(Pyridin-4-ylamino)propanoic acid

- 2-(Pyridin-3-ylamino)butanoic acid

Comparison: 2-(Pyridin-3-ylamino)propanoic acid is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets. The propanoic acid moiety also contributes to its solubility and overall chemical properties .

Activité Biologique

2-(Pyridin-3-ylamino)propanoic acid, also known as (S)-2-amino-3-(pyridin-3-yl)propanoic acid, is an organic compound with significant biological activity. This compound is characterized by its pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications. Research indicates that it exhibits various biological activities, particularly in the fields of neuropharmacology and oncology.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

The compound features a pyridine ring attached to an amino group and a propanoic acid moiety, positioning it within the amino acid family. Its structure allows for interactions with biological targets, influencing neurotransmitter pathways and exhibiting potential anticancer properties.

Neuropharmacological Effects

Studies suggest that this compound may function as a neurotransmitter modulator. Its structural similarity to other biologically active compounds implies that it could play a role in treating neurological disorders. In vitro studies have shown its potential to influence neurotransmitter release and receptor activity, although further research is necessary to elucidate its mechanisms of action fully.

Antimicrobial and Antitumor Properties

Recent investigations have highlighted the compound's antimicrobial and antitumor activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.9 µg/mL against certain fungal strains like Candida tenuis .

- Antitumor Activity : In cell viability assays using triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, the compound exhibited significant cytotoxic effects. Notably, one derivative demonstrated an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells .

The biological activity of this compound is thought to involve interactions with specific receptors and enzymes:

- Neurotransmitter Receptors : Preliminary findings indicate that the compound may bind to neurotransmitter receptors, modulating synaptic transmission and influencing neuronal signaling pathways.

- Kinase Inhibition : In silico modeling suggests that some derivatives could inhibit key proteins in the mitogen-activated protein kinase (MAPK) pathway, particularly BRAF and MEK serine-threonine protein kinases, which are crucial in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-(Pyridin-2-ylamino)propanoic acid | C8H10N2O2 | 0.84 |

| 2-Amino-4-oxo-4-(pyridin-3-yl)butanoic acid | C8H10N2O3 | 0.84 |

| 3-(5-Methylpyridin-3-yl)propanoic acid | C9H11NO2 | 0.80 |

| 2-Amino-3-(pyridin-3-yl)propan-1-ol | C8H11N1O | 0.84 |

These compounds differ primarily in their functional groups, which influence their biological activities and potential pharmaceutical applications.

Case Studies

In a recent study, researchers synthesized a series of derivatives based on this compound to evaluate their biological activities against cancer cell lines. The study found that certain derivatives exhibited significantly enhanced anticancer properties compared to the parent compound, highlighting the importance of structural modifications for improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(Pyridin-3-ylamino)propanoic acid?

The synthesis typically begins with an amino acid backbone (e.g., L-alanine) and introduces the pyridin-3-ylamino group via nucleophilic substitution or coupling reactions. For instance, halogenated intermediates react with pyridin-3-amine under basic conditions, often using activating agents like EDC/HOBt. Purification via recrystallization or chiral chromatography ensures enantiomeric purity, critical for biological relevance .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR spectroscopy (1H/13C) to confirm pyridine ring substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. Structural data from PubChem (e.g., InChI, SMILES) aid in cross-referencing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pyridin-3-ylamino group?

Optimization involves:

- Catalysts : Palladium-based catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to accelerate substitution without decomposition. Design of Experiments (DOE) can identify optimal molar ratios and reaction times, as demonstrated in analogous syntheses of fluoropyridine derivatives .

Q. How should contradictory data in enzyme inhibition assays be resolved?

Discrepancies may arise from:

- Assay conditions : pH, temperature, or cofactor variations.

- Impurities : HPLC validation ensures >95% purity.

- Enantiomeric excess : Chiral columns (e.g., Chiralpak AD-H) verify stereochemical consistency. Replication under standardized conditions and comparison of IC50 values with positive controls (e.g., known kinase inhibitors) are essential .

Q. What computational strategies predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding modes. For example, π-π stacking between the pyridine ring and aromatic residues (e.g., tyrosine) in enzyme active sites has been observed in related compounds. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can stereochemical challenges in synthesis be addressed?

Strategies include:

- Asymmetric catalysis : Chiral palladium complexes enforce stereoselectivity.

- Diastereomeric resolution : Tartaric acid derivatives form separable salts.

- Chiral HPLC : Confirms enantiopurity (>99% ee) post-synthesis, as applied to phenylamino analogs .

Q. How does the pyridine ring’s electronic nature influence reactivity?

The electron-deficient pyridine ring directs electrophilic substitution to the meta position. In halogenated derivatives, electron-withdrawing groups (e.g., fluorine) enhance nucleophilic attack by amines, as seen in fluoropyridine-based analogs. Hammett studies quantify substituent effects on reaction rates .

Q. What crystallographic methods confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. Crystals grown via slow evaporation (ethanol/water mixtures) are analyzed using Mo-Kα radiation. For example, related oxadiazole-pyridine hybrids were resolved in the P21/c space group .

Propriétés

IUPAC Name |

2-(pyridin-3-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKYBFQVZPCGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997856 | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76478-28-9 | |

| Record name | 3-Pyridylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076478289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.